4-(5-Chloro-3-methyl-1-benzofuran-2-yl)-7-methoxychromen-2-one
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Overview
Description
4-(5-Chloro-3-methyl-1-benzofuran-2-yl)-7-methoxychromen-2-one, also known as CDMC, is a synthetic compound that belongs to the class of flavonoids. It has gained attention in the scientific community due to its potential therapeutic properties.
Mechanism of Action
Target of Action
The primary target of this compound is Aldose reductase , an enzyme involved in the polyol pathway of glucose metabolism. This enzyme plays a crucial role in the development of long-term complications in diabetes, making it a significant target for therapeutic interventions.
Mode of Action
It is likely that the compound binds to the active site of the enzyme, inhibiting its activity . This inhibition could lead to a decrease in the conversion of glucose to sorbitol, a key step in the polyol pathway.
Biochemical Pathways
The compound’s action on Aldose reductase affects the polyol pathway . By inhibiting Aldose reductase, the compound may prevent the accumulation of sorbitol within cells, which can cause osmotic stress and contribute to the development of diabetic complications.
Result of Action
The inhibition of Aldose reductase by this compound could potentially lead to a decrease in the intracellular accumulation of sorbitol . This could help prevent osmotic stress and the resulting cellular damage, thereby mitigating the long-term complications associated with diabetes.
Action Environment
The efficacy and stability of this compound could be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interaction with Aldose reductase
Advantages and Limitations for Lab Experiments
4-(5-Chloro-3-methyl-1-benzofuran-2-yl)-7-methoxychromen-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using readily available starting materials. Additionally, 4-(5-Chloro-3-methyl-1-benzofuran-2-yl)-7-methoxychromen-2-one exhibits potent anticancer activity, making it a valuable tool for cancer research. However, 4-(5-Chloro-3-methyl-1-benzofuran-2-yl)-7-methoxychromen-2-one also has some limitations. It is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not well understood. Additionally, the mechanism of action of 4-(5-Chloro-3-methyl-1-benzofuran-2-yl)-7-methoxychromen-2-one is not fully elucidated, which makes it difficult to optimize its therapeutic potential.
Future Directions
For research on 4-(5-Chloro-3-methyl-1-benzofuran-2-yl)-7-methoxychromen-2-one include investigating its pharmacokinetic and pharmacodynamic properties, optimizing its therapeutic potential, and exploring its potential for the treatment of various diseases and conditions. Additionally, the development of novel derivatives of 4-(5-Chloro-3-methyl-1-benzofuran-2-yl)-7-methoxychromen-2-one may lead to the discovery of more potent and selective anticancer agents.
Synthesis Methods
4-(5-Chloro-3-methyl-1-benzofuran-2-yl)-7-methoxychromen-2-one can be synthesized through a multistep process using readily available starting materials. The first step involves the condensation of 5-chloro-3-methylbenzofuran-2-carbaldehyde with 4-hydroxycoumarin in the presence of a base. This is followed by the methylation of the resulting compound using dimethyl sulfate. The final step involves the demethylation of the methyl ether using boron tribromide.
Scientific Research Applications
4-(5-Chloro-3-methyl-1-benzofuran-2-yl)-7-methoxychromen-2-one has been studied extensively for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. In vitro studies have demonstrated that 4-(5-Chloro-3-methyl-1-benzofuran-2-yl)-7-methoxychromen-2-one inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 4-(5-Chloro-3-methyl-1-benzofuran-2-yl)-7-methoxychromen-2-one has been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
4-(5-chloro-3-methyl-1-benzofuran-2-yl)-7-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO4/c1-10-14-7-11(20)3-6-16(14)24-19(10)15-9-18(21)23-17-8-12(22-2)4-5-13(15)17/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTKIDBESGKANR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C3=CC(=O)OC4=C3C=CC(=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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